![molecular formula C21H15F3N4O B2494982 N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(trifluoromethyl)nicotinamide CAS No. 1795303-51-3](/img/structure/B2494982.png)

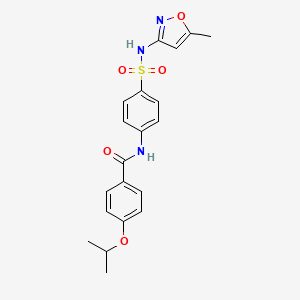

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(trifluoromethyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(trifluoromethyl)nicotinamide, commonly known as MNI-137, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit potent inhibitory activity against several key enzymes, making it a promising candidate for the treatment of various diseases.

Scientific Research Applications

Radical Reactions

Imidazo[1,2-a]pyridines can be functionalized via radical reactions. This process is one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . The functionalization can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Chemosynthetic Methodologies

Imidazo[1,2-a]pyrimidine, a similar compound, has been synthesized using various chemosynthetic methodologies. These include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . These methods could potentially be applied to the synthesis of the compound .

Electro-Oxidative Method

An electro-oxidative method has been reported for the ring opening of imidazopyridine derivatives . This mild protocol offers a sustainable alternative to existing harsh reaction conditions and could potentially be used to produce N-(pyridin-2-yl)amide derivatives .

Pharmaceutical Applications

Imidazo[1,2-a]pyridines are valuable in pharmaceutical chemistry . They could potentially be used in the development of new drugs due to their wide range of applications in medicinal chemistry .

Materials Science

Imidazo[1,2-a]pyridines have great potential in materials science . They could be used in the development of new materials with unique properties.

Optoelectronic Devices

Imidazo[1,2-a]pyridines have been reported in different technological applications, such as optoelectronic devices . They could potentially be used in the development of new optoelectronic devices.

Sensors

Imidazo[1,2-a]pyridines could potentially be used in the development of new sensors .

Anti-Cancer Drugs

Imidazo[1,2-a]pyridines have been used in the development of anti-cancer drugs . The compound could potentially have applications in this field.

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridines, a class of heterocyclic scaffolds to which this compound belongs, are known to be valuable in organic synthesis and pharmaceutical chemistry .

Mode of Action

The functionalization of imidazo[1,2-a]pyridines, which this compound is a derivative of, has been achieved through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

Imidazo[1,2-a]pyridines and their derivatives have been shown to inhibit acetylcholinesterase, butrylcholinesterase, and lipoxygenase , suggesting that they may impact cholinergic signaling and lipid metabolism.

Result of Action

Given the inhibitory activities of similar imidazo[1,2-a]pyridine derivatives against acetylcholinesterase, butrylcholinesterase, and lipoxygenase , it can be inferred that this compound may have potential therapeutic applications.

Action Environment

The synthesis of similar compounds has been achieved under mild, metal-free conditions , suggesting that the compound may be stable under a variety of environmental conditions.

properties

IUPAC Name |

N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F3N4O/c1-13-5-4-10-28-12-17(26-19(13)28)15-6-2-3-7-16(15)27-20(29)14-8-9-18(25-11-14)21(22,23)24/h2-12H,1H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLWBIBYAWNXZPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)C4=CN=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(trifluoromethyl)nicotinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-Carbamoylcyclohexyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2494904.png)

![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2494912.png)

![N-(3-bromophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2494913.png)

![5-benzyl-8-fluoro-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2494914.png)

![Methyl 6-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}quinoline-2-carboxylate](/img/structure/B2494915.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2494916.png)

![1,7-dimethyl-3-(3-methylbutyl)-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2494921.png)